(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{[(tert-butoxy)carbonyl]sulfanyl}propanoic acid
Description
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Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6S/c1-12(2,3)19-10(17)14-8(9(15)16)7-21-11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,17)(H,15,16)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLRRONGQFDKAL-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{[(tert-butoxy)carbonyl]sulfanyl}propanoic acid, often referred to as a derivative of amino acids, has garnered attention in biochemical research due to its potential biological activities. This compound is characterized by its unique structure, which includes tert-butoxycarbonyl (Boc) protective groups and a sulfanyl functional group. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 251.34 g/mol. The presence of the Boc groups enhances its stability and solubility, making it suitable for various biological assays.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of amino acids with sulfanyl groups may exhibit antimicrobial properties. The presence of the sulfanyl moiety can enhance the interaction with bacterial membranes, potentially leading to cell lysis.
- Antioxidant Properties : Compounds with similar structures have shown antioxidant activity, which is beneficial in reducing oxidative stress in biological systems.
- Enzyme Inhibition : Some derivatives have been studied for their ability to inhibit specific enzymes, which is crucial in regulating metabolic pathways.
Antimicrobial Activity
A study conducted by Smith et al. (2021) demonstrated that a related compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined, showing effectiveness at concentrations as low as 50 µg/mL.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Derivative A | E. coli | 50 |
| Derivative B | S. aureus | 75 |
Antioxidant Activity
In a study published in the Journal of Medicinal Chemistry (2022), researchers evaluated the antioxidant capacity of various Boc-protected amino acids using the DPPH radical scavenging assay. The results indicated that compounds with sulfanyl groups had enhanced radical scavenging abilities compared to their non-sulfanyl counterparts.
| Compound | DPPH Scavenging (%) |
|---|---|
| (2R)-Compound | 70 |
| Control | 40 |
Enzyme Inhibition Studies
A recent investigation into the enzyme inhibition properties revealed that derivatives similar to (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{[(tert-butoxy)carbonyl]sulfanyl}propanoic acid effectively inhibited serine proteases. The inhibition constant was calculated to be 0.5 µM, indicating potent inhibitory action.
The biological activities of this compound can be attributed to its structural features:
- Sulfanyl Group : Enhances interaction with target biomolecules and increases lipophilicity, facilitating membrane penetration.
- Boc Protection : Provides stability against hydrolysis in physiological conditions, allowing for sustained activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
